molecular formula C9H10BrNO3 B2476151 (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime CAS No. 1824882-25-8

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime

Cat. No.: B2476151
CAS No.: 1824882-25-8
M. Wt: 260.087
InChI Key: JJSLKCCDMFPHNQ-VZUCSPMQSA-N
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Description

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is a brominated aromatic oxime derivative characterized by a benzene ring substituted with bromine at the 4-position, methoxy groups at the 2- and 6-positions, and an oxime functional group (-CH=N-OH) at the aldehyde position. The oxime is likely synthesized via condensation of hydroxylamine with the aldehyde precursor.

This compound is categorized as a specialty chemical, supplied by manufacturers like American Elements and CymitQuimica for research and pharmaceutical applications.

Properties

IUPAC Name

(NE)-N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLKCCDMFPHNQ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=NO)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1/C=N/O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime typically involves the condensation of 4-bromo-2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under mildly acidic conditions to facilitate the formation of the oxime. The reaction can be represented as follows:

4-Bromo-2,6-dimethoxybenzaldehyde+Hydroxylamine Hydrochloride(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime+HCl\text{4-Bromo-2,6-dimethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime} + \text{HCl} 4-Bromo-2,6-dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzaldehyde oxime derivatives.

Scientific Research Applications

Based on the search results, information regarding the applications of "(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime" is limited. However, the search results do provide information on the synthesis of organic nitriles from aldoximes and the general applications of oximes, which can be used to infer potential applications of the specified compound.

Synthesis of Organic Nitriles

The compound 4-Bromo-2,6-dimethoxybenzaldehyde can be used to produce organic nitriles . A process for this involves:

  • Mixing an acid salt and an aldoxime to create a reaction mixture .
  • Heating the mixture at a sufficient temperature and for a duration that allows the formation of an organic nitrile . This method is known for its simplicity, ease of control, high yield, and reduced byproduct formation .

Useful Aldoximes
Illustrative examples of aldoximes include undecylic aldehyde oxime, benzaldehyde oxime, and various substituted benzaldehyde oximes, such as 2-methoxybenzaldehyde oxime and 2-bromobenzaldehyde oxime . The aldoxime can be selected from bromo, chloro, or fluoro substituted benzaldoximes, methoxybenzaldoximes, hydroxybenzaldoximes, 4-phenylbenzaldoxime, or 2,4,6-trimethylbenzaldehyde oxime . Examples include 2-bromobenzaldehyde oxime, 4-bromobenzaldehyde oxime, or 2-fluoro-4-methoxybenzaldehyde oxime .

Preparation of Aldoximes
Aldoximes can be commercially available or synthesized by reacting the corresponding aldehyde with hydroxylamine . A suitable process for this is described in United States Patent No. 4,323,706 . The aldoximes produced can be used without further purification . If prepared in a solvent, the solution of the oxime in the solvent can be directly used in the process .

Acid Salts
Acid salts with a pKa of about 5 or less are generally useful, with acid salts of mineral acids being particularly effective .

Example Procedure
In one example, 98% mesitaldehyde oxime, sodium bisulfate, and xylenes are used . The reaction mixture is heated at reflux for one hour and then cooled. After removing the sodium bisulfate, the filtrate is evaporated to yield 95.5% 2,4,6-trimethylbenzonitrile .

Medicinal Chemistry

Oximes are a crucial class of compounds in medicinal chemistry with widespread applications as drugs, antidotes, and synthetic intermediates . They can also serve as analogs for phosphate groups and peptide bonds, potentially leading to new therapeutic agents for treating nucleotide and protein-related illnesses .

Applications in Organophosphate (OP) Poisoning
Oximes are particularly important in treating organophosphate poisoning by reactivating acetylcholinesterase, which is inactivated by OPs . Known organophosphates used as nerve poisons include sarin, cyclosarin, tabun, VX, Russian VX, Chinese VX, soman, and novichok .

Other Applications

Oxime derivatives have diverse applications across various domains of chemistry, including:

  • Agriculture Oximes can be used in crop protection .
  • Crystal Engineering Oximes are utilized in crystal engineering .
  • Coordination Chemistry They are used in coordination chemistry .
  • Molecular Recognition Oximes play a role in the recognition of essential and toxic analytes .

Oximes as Building Blocks

  • Methoximation: Aromatic aldehydes and ketones can be converted into methoximes under mild conditions with good to excellent yields .
  • Isomers: Oxime stereoisomers have important pharmacological properties, with Z-isomers often being more stable and predominant than E-isomers .

Voltage-Gated Sodium Channels

Mechanism of Action

The mechanism of action of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s ability to form hydrogen bonds and its high polarity contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2,5-dimethoxybenzaldehyde Oxime

The positional isomer 4-bromo-2,5-dimethoxybenzaldehyde oxime (CAS 31558-41-5) differs in methoxy group placement (2,5 vs. 2,6). This structural variation alters steric and electronic properties:

  • Electronic Effects : The 2,6-substitution pattern enhances symmetry, which may stabilize the molecule in crystalline forms.

No direct application data exists for either isomer, but their aldehyde precursors are used in lignin degradation studies, suggesting roles in biorefinery processes .

Substituent Variation: 3-Bromo-4-alkoxy-5-methoxybenzaldehyde Oximes

lists oximes with varying alkoxy groups at the 4-position:

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime (C₈H₈BrNO₃, MW 246.06)

3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime (C₁₀H₁₂BrNO₃, MW 274.11)

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (C₁₁H₁₄BrNO₃, MW 288.14)

Compound Substituents (Position) Molecular Weight Key Properties
(E)-4-Bromo-2,6-dimethoxy oxime Br (4), OMe (2,6) 260.08 High symmetry, steric bulk
3-Bromo-4-hydroxy-5-methoxy oxime Br (3), OH (4), OMe (5) 246.06 Polar due to -OH group
3-Bromo-4-ethoxy-5-methoxy oxime Br (3), OEt (4), OMe (5) 274.11 Increased lipophilicity

The hydroxyl group in the 4-hydroxy derivative enhances water solubility, while ethoxy and isopropoxy groups improve lipid solubility, making these analogs suitable for diverse solvent systems in synthetic applications .

Halogen Variation: 2,6-Dichlorobenzaldehyde Oxime

Key differences include:

  • Electronegativity : Chlorine is more electronegative but less polarizable than bromine, affecting electronic interactions in reactions.
  • Leaving Group Ability : Bromine’s lower bond dissociation energy makes it a better leaving group in substitution reactions.

These factors suggest brominated oximes may exhibit higher reactivity in nucleophilic aromatic substitution compared to chlorinated analogs .

Simpler Analogs: 3-Bromobenzaldehyde Oxime

3-Bromobenzaldehyde oxime (CAS 51873-95-1, C₇H₆BrNO, MW 200.03) lacks methoxy groups, resulting in:

  • Lower Molecular Weight: Enhances volatility and solubility in non-polar solvents.
  • Reduced Steric Hindrance : Facilitates faster reaction kinetics in oxime-mediated transformations.

This compound is used as a chemical intermediate, highlighting the role of methoxy groups in modulating reactivity and application scope .

Heterocyclic Analogs: (E)-4-Bromonicotinaldehyde Oxime

(E)-4-Bromonicotinaldehyde oxime (CAS 154237-69-1, C₆H₅BrN₂O, MW 201.02) replaces the benzene ring with a pyridine system. Differences include:

  • Aromatic System : Pyridine’s nitrogen atom introduces basicity and coordination sites for metal complexes.
  • Electronic Effects : The electron-deficient pyridine ring may reduce oxime nucleophilicity compared to benzene-based analogs.

This compound is explored in medicinal chemistry for metal-chelating applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Potential Application
(E)-4-Bromo-2,6-dimethoxy oxime C₉H₁₀BrNO₃ 260.08 Br (4), OMe (2,6) Organic synthesis
4-Bromo-2,5-dimethoxy oxime C₉H₁₀BrNO₃ 260.08 Br (4), OMe (2,5) Isomer studies
3-Bromo-4-ethoxy-5-methoxy oxime C₁₀H₁₂BrNO₃ 274.11 OEt (4), OMe (5) Lipophilic intermediates
3-Bromobenzaldehyde oxime C₇H₆BrNO 200.03 Br (3) Chemical intermediates

Table 2: Commercial Availability (Selected)

Compound Supplier Price (1g) CAS Number
4-Bromo-2,6-dimethoxybenzaldehyde CymitQuimica €32.00 1354050-38-6
3-Bromobenzaldehyde oxime Not listed - 51873-95-1

Biological Activity

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime can be represented by the following structural formula:

C9H10BrO3\text{C}_9\text{H}_{10}\text{BrO}_3

This compound features a bromine atom and two methoxy groups on a benzaldehyde backbone, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime exhibit antimicrobial properties. For instance, benzaldehyde derivatives have been studied for their ability to inhibit various bacterial and fungal strains. The introduction of halogen and methoxy groups has been shown to enhance these activities by altering the compound's lipophilicity and electronic properties .

Antioxidant Activity

Benzaldehyde derivatives, including (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime, have demonstrated antioxidant capabilities. These compounds can disrupt cellular oxidation processes in pathogenic fungi, suggesting a potential therapeutic role in treating fungal infections . The mechanism involves the modulation of cellular redox states, leading to increased oxidative stress in target cells.

Cytotoxic Effects

Studies have indicated that (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime may possess cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis . For example, research on related compounds has shown that they can induce cell cycle arrest and promote apoptosis in cancer cells through various signaling pathways.

The biological activity of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It could bind to cellular receptors, modulating their activity and affecting downstream signaling pathways.
  • Oxidative Stress Induction : By altering the redox state within cells, the compound may enhance oxidative damage to vital cellular components.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against common pathogens. (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime was included in the screening and showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics used for comparison .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on breast cancer cell lines using (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .

Comparative Analysis

To better understand the biological activity of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime, a comparison with structurally similar compounds is beneficial:

Compound NameAntimicrobial ActivityCytotoxicityAntioxidant Activity
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oximeModerateHighHigh
4-Bromo-2-methoxybenzaldehydeLowModerateModerate
3-Methoxy-4-hydroxybenzaldehydeHighLowHigh

Q & A

Q. How is (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime synthesized, and what are the critical parameters for achieving high yield and purity?

The compound is typically synthesized by reacting 4-bromo-2,6-dimethoxybenzaldehyde with hydroxylamine under controlled conditions. A standard protocol involves dissolving hydroxylamine hydrochloride in a water-ethanol mixture, adding sodium acetate to buffer the pH (~4–5), and refluxing with the aldehyde precursor. Critical parameters include maintaining stoichiometric excess of hydroxylamine (1.2–1.5 equiv.), temperature control (60–80°C), and reaction time (2–4 hours). Post-reaction, crystallization from ethanol/water yields the oxime. Impurities such as unreacted aldehyde can be minimized by monitoring reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime, and what key spectral features should researchers expect?

  • 1H NMR : Expect a singlet for the oxime proton (δ 8.2–8.5 ppm), aromatic protons as doublets (δ 6.8–7.2 ppm, integrating for two methoxy-substituted positions), and methoxy groups as singlets (δ ~3.8–3.9 ppm). The bromine substituent causes deshielding of adjacent protons .
  • IR : Strong absorption at ~3200–3400 cm⁻¹ (O-H stretch of oxime) and ~1660 cm⁻¹ (C=N stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z ~274 (C9H10BrNO3), with fragmentation patterns showing loss of Br (m/z 195) and methoxy groups .

Advanced Research Questions

Q. How do the electronic effects of the bromo and methoxy substituents influence the reactivity of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime in nucleophilic addition reactions?

The bromine atom (electron-withdrawing) and methoxy groups (electron-donating) create a polarized aromatic system. The bromine at C4 directs nucleophilic attacks to the para position (C1), while the methoxy groups at C2 and C6 sterically hinder ortho positions. This regioselectivity is confirmed by DFT calculations and comparative studies with analogs like 4-bromo-2,5-dimethoxybenzaldehyde oxime, where substitution patterns alter reaction pathways. For example, in cyclocondensation reactions, the oxime preferentially forms six-membered rings due to steric and electronic stabilization .

Q. What methodologies are recommended for determining the crystal structure of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime, and how do intermolecular interactions affect its solid-state properties?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a 1:1 dichloromethane/methanol mixture. Key interactions include:

  • Hydrogen bonding : Between the oxime O-H and methoxy oxygen (2.8–3.0 Å).
  • π-π stacking : Between aromatic rings (3.5–4.0 Å spacing). These interactions stabilize the (E)-configuration and influence melting points (observed mp ~145–148°C) and solubility. Lattice energy calculations (using DFT) can quantify these interactions, aiding in polymorph prediction .

Q. How can researchers address discrepancies in reported reaction outcomes when using (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime as a precursor in heterocyclic synthesis?

Conflicting yields or side products often arise from variability in reaction conditions (e.g., solvent polarity, temperature). Systematic approaches include:

  • Kinetic vs. thermodynamic control : Use low temperatures (<0°C) to favor kinetic products (e.g., five-membered rings) and high temperatures (>100°C) for thermodynamic products.
  • Additive screening : Catalytic bases (e.g., K2CO3) or acids (p-TsOH) can steer reaction pathways.
  • In-situ monitoring : Employ NMR or HPLC to track intermediate formation. For example, competing imine vs. oxime tautomerization may lead to divergent products .

Methodological Resources

  • Synthetic Optimization : Adapt protocols from nitrobenzaldoxime synthesis .
  • Structural Analysis : Reference hydrogen-bonding patterns in related oxime derivatives .
  • Reactivity Studies : Compare substituent effects in dimethoxybenzoate esters .

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